1-tert-butyl-4-(prop-1-en-2-yl)benzene
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Overview
Description
1-tert-butyl-4-(prop-1-en-2-yl)benzene is an organic compound with the molecular formula C13H18 It is a derivative of benzene, where a tert-butyl group and a prop-1-en-2-yl group are substituted at the 1 and 4 positions, respectively
Mechanism of Action
Target of Action
The primary target of 4-Tert-butyl-alpha-methylstyrene is the process of undesired polymerization during the processing of liquid pyrolysis products . It acts as an inhibitor, preventing the formation of unwanted polymers .
Mode of Action
4-Tert-butyl-alpha-methylstyrene interacts with its targets by inhibiting the polymerization process. It has been tested under laboratory conditions and has shown high efficiency in preventing undesired polymerization . It has been shown that this inhibitor operates only in a composition with other co-inhibitors .
Biochemical Pathways
The biochemical pathways affected by 4-Tert-butyl-alpha-methylstyrene are those involved in the polymerization of liquid pyrolysis products . By inhibiting this process, 4-Tert-butyl-alpha-methylstyrene can prevent the formation of unwanted polymers, thereby influencing the downstream effects of these pathways.
Result of Action
The molecular and cellular effects of 4-Tert-butyl-alpha-methylstyrene’s action primarily involve the prevention of undesired polymerization during the processing of liquid pyrolysis products . This can result in a more efficient and controlled process, reducing the formation of unwanted by-products.
Action Environment
The action, efficacy, and stability of 4-Tert-butyl-alpha-methylstyrene can be influenced by various environmental factors. For instance, the presence of other co-inhibitors can enhance its inhibitory action . Additionally, factors such as temperature, pH, and the presence of other chemicals in the environment could potentially impact its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-tert-butyl-4-(prop-1-en-2-yl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylboronic acid with 1-bromo-4-tert-butylbenzene. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl-4-(prop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming a saturated alkyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Major Products Formed:
Oxidation: Depending on the extent of oxidation, products can include alcohols, ketones, and carboxylic acids.
Reduction: The major product is the saturated alkyl derivative.
Substitution: Various substituted benzene derivatives are formed based on the substituent introduced.
Scientific Research Applications
1-tert-butyl-4-(prop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical studies to investigate the effects of aromatic hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
tert-Butylbenzene: Similar in structure but lacks the prop-1-en-2-yl group.
1-Bromo-4-tert-butylbenzene: Contains a bromine atom instead of the prop-1-en-2-yl group.
4-tert-Butylphenol: Contains a hydroxyl group instead of the prop-1-en-2-yl group.
Uniqueness: 1-tert-butyl-4-(prop-1-en-2-yl)benzene is unique due to the presence of both the tert-butyl and prop-1-en-2-yl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
1-tert-butyl-4-prop-1-en-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-10(2)11-6-8-12(9-7-11)13(3,4)5/h6-9H,1H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKJXCKVKGBGSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC=C(C=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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